![molecular formula C14H16FNO B2529162 N-Cyclopropyl-N-[1-(2-fluorophenyl)ethyl]prop-2-enamide CAS No. 2411305-67-2](/img/structure/B2529162.png)
N-Cyclopropyl-N-[1-(2-fluorophenyl)ethyl]prop-2-enamide
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Overview
Description
“N-Cyclopropyl-N-[1-(2-fluorophenyl)ethyl]prop-2-enamide” is a complex organic compound. It contains a cyclopropyl group (a three-membered carbon ring), a 2-fluorophenyl group (a phenyl ring with a fluorine atom at the 2-position), and a prop-2-enamide group (an amide group attached to a propene). It’s worth noting that this compound could be a derivative or analogue of other well-known compounds, which might influence its properties and potential applications .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the cyclopropyl group, the introduction of the 2-fluorophenyl group, and the formation of the prop-2-enamide group. The exact methods would depend on the starting materials and the specific synthetic route chosen by the chemist .Molecular Structure Analysis
The molecular structure of this compound, as implied by its name, would have a cyclopropyl group, a 2-fluorophenyl group, and a prop-2-enamide group. These groups would likely be connected in a specific arrangement, which could influence the compound’s physical and chemical properties .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. The presence of the amide group could make it reactive towards both acids and bases, and the double bond in the prop-2-enamide group could potentially be involved in addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorine atom could increase its electronegativity and potentially enhance its stability. The amide group could form hydrogen bonds, which might influence its solubility in different solvents .Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-cyclopropyl-N-[1-(2-fluorophenyl)ethyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16FNO/c1-3-14(17)16(11-8-9-11)10(2)12-6-4-5-7-13(12)15/h3-7,10-11H,1,8-9H2,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUFMQZYAXGWQEF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1F)N(C2CC2)C(=O)C=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Cyclopropyl-N-[1-(2-fluorophenyl)ethyl]prop-2-enamide |
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